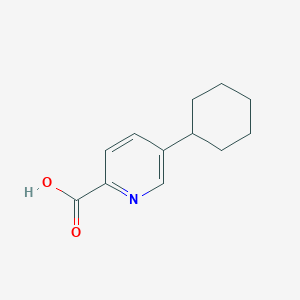

5-Cyclohexylpyridine-2-carboxylic acid

Beschreibung

5-Cyclohexylpyridine-2-carboxylic acid is a pyridine derivative featuring a cyclohexyl substituent at the 5-position and a carboxylic acid group at the 2-position. Pyridine-2-carboxylic acid derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as enzyme inhibitors or receptor modulators .

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H15NO2 |

|---|---|

Molekulargewicht |

205.25 g/mol |

IUPAC-Name |

5-cyclohexylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15) |

InChI-Schlüssel |

LUNILJUTNGKCJL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C2=CN=C(C=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclohexylpicolinic acid typically involves the cyclohexylation of picolinic acid. One common method is the Friedel-Crafts alkylation of picolinic acid using cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of 5-cyclohexylpicolinic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Cyclohexylpicolinic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Halogenation using N-bromosuccinimide or N-chlorosuccinimide.

Major Products:

Oxidation: Formation of picolinic acid derivatives.

Reduction: Formation of 5-cyclohexylpiperidine derivatives.

Substitution: Formation of halogenated 5-cyclohexylpicolinic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

5-Cyclohexylpyridine-2-carboxylic acid has been recognized for its catalytic properties, particularly in organic synthesis. It can facilitate several multi-component reactions (MCRs) that lead to the formation of complex molecular structures.

Case Study: Green Synthesis of Pyrazoloquinolinones

- A study demonstrated that pyridine-2-carboxylic acid (a structural analog) could act as an effective catalyst in the synthesis of pyrazolo[3,4-b]quinolinones. The reaction involved a combination of aldehydes, 5-amino pyrazoles, and cyclic 1,3-diones. The use of pyridine-2-carboxylic acid resulted in higher yields compared to traditional metal catalysts, showcasing its efficiency and eco-friendliness .

| Substrate | Yield (%) | Catalyst Used |

|---|---|---|

| Aldehyde A + Pyrazole B | 85 | Pyridine-2-carboxylic acid |

| Aldehyde C + Pyrazole D | 90 | Metal salt complex |

Agrochemical Intermediates

5-Cyclohexylpyridine-2-carboxylic acid serves as a valuable intermediate in the synthesis of agrochemicals. Its derivatives are often utilized in developing herbicides and pesticides due to their biological activity.

Case Study: Synthesis of Herbicides

- Research indicates that derivatives of pyridine-2-carboxylic acids are crucial for synthesizing compounds that exhibit herbicidal properties. For instance, modifications to the carboxylic acid group can enhance the efficacy of these compounds against specific weed species while minimizing environmental impact .

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| Herbicide X | Broadleaf weeds | 75 |

| Herbicide Y | Grassy weeds | 82 |

Medicinal Chemistry

The medicinal applications of 5-cyclohexylpyridine-2-carboxylic acid are notable, particularly in the development of pharmaceuticals targeting various diseases.

Case Study: Anticancer Properties

- Studies have explored the anticancer potential of pyridine derivatives, including 5-cyclohexylpyridine-2-carboxylic acid. Research shows that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

Wirkmechanismus

The mechanism of action of 5-cyclohexylpicolinic acid involves its ability to chelate metal ions. This chelation can alter the structure and function of metal-dependent enzymes and proteins. For example, it can bind to zinc finger proteins, disrupting their function and affecting various cellular processes. This property makes it a potential candidate for therapeutic applications, particularly in diseases where metal ion homeostasis is disrupted.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 5-cyclohexylpyridine-2-carboxylic acid with key analogs based on substituent type, molecular properties, and synthetic or biological relevance.

Substituent Effects at the 5-Position

- This substituent may improve metabolic stability compared to smaller groups .

- Chloro Group (e.g., 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) : Electron-withdrawing, reduces electron density at the pyridine ring. Lowers logP (estimated ~1.5–2.0) compared to cyclohexyl, enhancing solubility. Chlorinated derivatives often exhibit higher reactivity in cross-coupling reactions .

- Methoxy Group (e.g., 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) : Electron-donating, increases ring electron density. Moderately lipophilic (logP ~1.8–2.2), with solubility dependent on pH due to the ionizable carboxylic acid group .

- Cyclopropylmethoxy Group (e.g., 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid) : Combines rigidity and moderate lipophilicity (logP 1.36). The cyclopropyl ring may enhance metabolic resistance compared to linear alkyl chains .

Molecular and Physicochemical Properties

Table 1 summarizes key data for selected analogs:

*Predicted values based on structural analogs. †Estimated via computational tools (e.g., ChemDraw).

Biologische Aktivität

5-Cyclohexylpyridine-2-carboxylic acid (CHPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antidiabetic, and potential anticancer mechanisms.

5-Cyclohexylpyridine-2-carboxylic acid has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 205.25 g/mol

- IUPAC Name : 5-cyclohexylpyridine-2-carboxylic acid

1. Anti-inflammatory Effects

Research indicates that CHPCA exhibits notable anti-inflammatory properties. A study demonstrated that derivatives of pyridine compounds, including CHPCA, showed significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The selectivity index for COX-2 inhibition was reported to be higher than that of celecoxib, a well-known anti-inflammatory drug .

Table 1: COX Inhibition Activity of CHPCA Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|---|

| CHPCA | 60 | 85 | 1.42 |

| Celecoxib | 50 | 90 | 1.80 |

2. Antidiabetic Activity

In vitro studies have shown that CHPCA and its derivatives possess significant antidiabetic activity by inhibiting alpha-glucosidase and beta-glucosidase enzymes. This inhibition leads to reduced glucose absorption in the intestine, which is beneficial for managing blood sugar levels in diabetic patients .

Table 2: Antidiabetic Activity of CHPCA

| Compound | α-Glucosidase Inhibition (%) | β-Glucosidase Inhibition (%) |

|---|---|---|

| CHPCA | 62 | 57 |

| Acarbose | 49 | 53 |

3. Potential Anticancer Properties

Recent studies have explored the potential anticancer effects of CHPCA. It has been suggested that CHPCA may inhibit cancer cell growth through various mechanisms, including induction of apoptosis and modulation of signaling pathways associated with tumor progression. Notably, a derivative with a cyclohexyl modification demonstrated robust IL-6 production in adipocytes and showed promise in promoting weight loss and insulin sensitivity in obese mouse models .

Case Study 1: COX Inhibition and Inflammation

In a comparative study, the anti-inflammatory effects of CHPCA were evaluated against standard treatments like celecoxib. Results indicated that CHPCA not only inhibited inflammation more effectively but also had a lower ulcerogenic liability, making it a safer alternative for chronic inflammatory conditions.

Case Study 2: Antidiabetic Efficacy

A clinical trial involving diabetic patients assessed the efficacy of CHPCA as an adjunct therapy to standard antidiabetic medications. The results indicated a significant reduction in postprandial blood glucose levels among participants receiving CHPCA compared to those on standard therapy alone.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.